molecular formula C22H25N3O5 B1237240 5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester

5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester

Cat. No. B1237240
M. Wt: 411.5 g/mol
InChI Key: PIOGBLCJURIDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester is an aromatic amine.

Scientific Research Applications

Synthesis and Labeling Applications

5-Nitro-2-[(phenylmethyl)amino]benzoic acid and its derivatives have been primarily studied for their synthesis and potential use as labeling agents. For instance, a study by Branchini et al. (1992) explored the synthesis of a tritium-labeled aryl azide photoaffinity labeling agent, which is an analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid, for application in chloride channels (Branchini et al., 1992). Another study by the same authors in 1991 demonstrated the use of a photoaffinity analog of this compound for labeling human red blood cell ghost membranes (Branchini et al., 1991).

Fluorescent Dye Synthesis

Le Bris (1984) investigated reactions leading to the formation of fluorescent dyes in the 1,4-benzoxazinone series, involving reactions of α-ketoacids and esters with 2-amino-5-nitrophenol and 5,5-diaminophenol (Le Bris, 1984).

Chemical Modification of Biological Membranes

Branchini et al. (1995) also examined how modifications of chloride ion transport in human erythrocyte ghost membranes can be achieved through photoaffinity labeling reagents based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid (Branchini et al., 1995).

Chromogenic Substrate Synthesis

Arroyo et al. (2002) described the synthesis of chromogenic substrates, such as 2-nitro-5-[(hexanoyl)-amino]-benzoic acid, for the determination of aliphatic penicillin acylase activity (Arroyo et al., 2002).

Antibacterial and Antifungal Applications

Dahiya and Pathak (2007) synthesized benzimidazolopeptide derivatives by coupling substituted benzimidazolyl-benzoic/salicylic acids with different amino acid ester hydrochlorides, which exhibited antimicrobial and anthelmintic activities (Dahiya & Pathak, 2007).

properties

Product Name

5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 2-(benzylamino)-5-nitrobenzoate

InChI

InChI=1S/C22H25N3O5/c26-21(24-17-9-5-2-6-10-17)15-30-22(27)19-13-18(25(28)29)11-12-20(19)23-14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,17,23H,2,5-6,9-10,14-15H2,(H,24,26)

InChI Key

PIOGBLCJURIDAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester
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5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester
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5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester

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